(4-(1-Cyanocyclopropyl)phenyl)boronic acid
Overview
Description
(4-(1-Cyanocyclopropyl)phenyl)boronic acid is an organic compound with the molecular formula C10H10BNO2. It is a boronic acid derivative featuring a phenyl ring substituted with a cyanocyclopropyl group and a boronic acid functional group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(1-Cyanocyclopropyl)phenyl)boronic acid typically involves the following steps:
Formation of the Cyanocyclopropyl Group: This can be achieved through the reaction of a suitable cyclopropane precursor with cyanide sources under controlled conditions.
Introduction of the Phenyl Ring: The cyanocyclopropyl group is then attached to a phenyl ring through various coupling reactions, such as Suzuki-Miyaura coupling.
Boronic Acid Functionalization:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: (4-(1-Cyanocyclopropyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The cyanocyclopropyl group can be reduced to form corresponding amines or hydrocarbons.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Metal hydrides like lithium aluminum hydride.
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Amines or hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.
Scientific Research Applications
(4-(1-Cyanocyclopropyl)phenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential as a ligand in biological assays and as a precursor for bioactive molecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceuticals with boronic acid moieties.
Industry: Utilized in the production of advanced materials and polymers due to its unique reactivity and structural properties
Mechanism of Action
The mechanism of action of (4-(1-Cyanocyclopropyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions and biological assays. The boronic acid group can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Phenylboronic acid: Lacks the cyanocyclopropyl group, making it less sterically hindered and more reactive in certain reactions.
(4-Cyanophenyl)boronic acid: Similar structure but without the cyclopropyl ring, affecting its reactivity and steric properties.
(4-(1-Cyanocyclopropyl)phenyl)boronic ester: An ester derivative with different solubility and reactivity profiles.
Uniqueness: (4-(1-Cyanocyclopropyl)phenyl)boronic acid is unique due to the presence of both the cyanocyclopropyl group and the boronic acid functional group. This combination imparts distinct steric and electronic properties, making it valuable in specific synthetic and research applications .
Biological Activity
(4-(1-Cyanocyclopropyl)phenyl)boronic acid, with the molecular formula C10H10BNO2, is a boronic acid derivative notable for its unique structural features and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activity
Boronic acids, including this compound, are recognized for their ability to interact with biological molecules, particularly through the formation of reversible covalent bonds with diols and other nucleophiles. This property is crucial for their application in drug design and development, particularly for targeting enzymes and receptors.
The primary mechanism of action involves the interaction of the boronic acid group with various biological targets. This interaction can modulate enzyme activity, influence cellular pathways, and potentially lead to therapeutic effects. For instance, boronic acids have been shown to inhibit proteasomes, which play a vital role in protein degradation and cell cycle regulation .
Anticancer Activity
Numerous studies have investigated the anticancer properties of boronic acids. For example:
- Cytotoxicity : Research indicates that compounds similar to this compound demonstrate selective toxicity towards cancer cells. In a study involving boronic acid-containing chalcones, compounds exhibited significant cytotoxicity against breast cancer cells with IC50 values indicating effective inhibition .
- Mechanism Insights : The mechanism often involves the inhibition of the 20S proteasome, leading to cell cycle arrest and apoptosis in cancer cells. For instance, certain derivatives have shown to halt progression at the G2/M phase, thereby inhibiting tumor growth .
Antiviral Activity
Boronic acids have also been explored for their antiviral properties:
- HIV Inhibition : Some studies report that boronic acid derivatives can act as competitive inhibitors of HIV-1 protease. These compounds showed significantly enhanced affinity compared to established drugs like darunavir, indicating their potential as therapeutic agents against HIV .
Comparative Analysis
The unique structure of this compound provides distinct properties compared to other boronic acids:
Compound | Key Feature | Biological Activity |
---|---|---|
This compound | Contains a cyanocyclopropyl group | Anticancer and antiviral activities |
Phenylboronic acid | Lacks steric hindrance | Less reactive in certain biological assays |
(4-Cyanophenyl)boronic acid | Similar without cyclopropyl group | Varies in reactivity |
Case Studies
- Tumor Targeting : A study demonstrated that nanoparticles decorated with phenylboronic acid effectively targeted cancer cells due to their interaction with over-expressed sialic acid on tumor surfaces. This approach enhanced drug delivery systems and improved therapeutic outcomes in vivo .
- Cellular Uptake : In vitro studies using human neuroblastoma cells showed that phenylboronic acid-modified nanoparticles significantly improved drug uptake compared to unmodified counterparts, suggesting enhanced bioavailability and efficacy .
Properties
IUPAC Name |
[4-(1-cyanocyclopropyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO2/c12-7-10(5-6-10)8-1-3-9(4-2-8)11(13)14/h1-4,13-14H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOICYZKSQYFZPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2(CC2)C#N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675225 | |
Record name | [4-(1-Cyanocyclopropyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-00-2 | |
Record name | B-[4-(1-Cyanocyclopropyl)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(1-Cyanocyclopropyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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